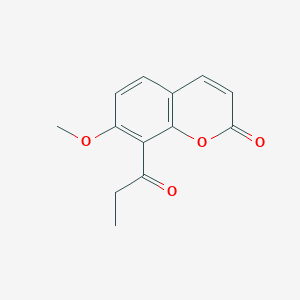

7-methoxy-8-propionyl-2H-chromen-2-one

Description

Properties

Molecular Formula |

C13H12O4 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

7-methoxy-8-propanoylchromen-2-one |

InChI |

InChI=1S/C13H12O4/c1-3-9(14)12-10(16-2)6-4-8-5-7-11(15)17-13(8)12/h4-7H,3H2,1-2H3 |

InChI Key |

XQJPTVQKFUWDCL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC2=C1OC(=O)C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-8-propionyl-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of methoxy-substituted phenols and propionyl chloride in the presence of a base to facilitate the formation of the chromen-2-one core .

Industrial Production Methods

Industrial production methods for 7-methoxy-8-propionyl-2H-chromen-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-8-propionyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the chromen-2-one core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted chromen-2-ones, hydroxy derivatives, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-methoxy-8-propionyl-2H-chromen-2-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as fluorescence and photostability

Mechanism of Action

The mechanism of action of 7-methoxy-8-propionyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

- 7-methoxy-2H-chromen-2-one

- 7-methoxy-4-propyl-2H-chromen-2-one

- 6,7-dihydroxy-5,8-dimethoxy-2H-chromen-2-one

Uniqueness

7-methoxy-8-propionyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .

Q & A

Q. What are the established synthetic methodologies for 7-methoxy-8-propionyl-2H-chromen-2-one?

A common approach involves Lewis acid-mediated reactions. For example, FeCl₃-catalyzed one-pot synthesis using substituted phenols and ethyl phenylpropiolate in THF solvent can yield structurally similar coumarin derivatives . Optimization of reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) is critical for improving yields. Chromatographic purification (e.g., silica gel column) and spectroscopic validation (NMR, IR) are recommended for confirming product identity.

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is the gold standard. For example, studies on analogous coumarins (e.g., 7-hydroxy-6-methoxy-2H-chromen-2-one) employed X-ray crystallography at 100 K, achieving high-resolution data (R factor = 0.037) . Data collection parameters include Cu-Kα radiation (λ = 1.54178 Å) and refinement against F² values .

Q. What analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy and propionyl groups).

- HPLC-MS : For purity assessment and molecular weight confirmation.

- Melting Point Analysis : Comparative data (e.g., 197–199°C for 8-acetyl-7-hydroxycoumarin) ensures consistency .

- IR Spectroscopy : Identification of carbonyl (C=O) and ether (C-O-C) functional groups.

Advanced Research Questions

Q. How can contradictory spectral data during structural elucidation be resolved?

Cross-validation using multiple techniques is critical. For instance:

- X-ray vs. NMR : Discrepancies in substituent positions can be resolved by comparing experimental bond lengths/angles from crystallography with NMR coupling constants .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict optimized geometries and NMR chemical shifts for comparison .

Q. What strategies improve low yields in the synthesis of 7-methoxy-8-propionyl derivatives?

- Catalyst Screening : Alternative Lewis acids (e.g., ZnCl₂ or BF₃·Et₂O) may enhance regioselectivity .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) could stabilize intermediates.

- Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency for heat-sensitive intermediates .

Q. How can this compound be modified for targeted biological activity studies?

- Ester Hydrolysis : Convert the propionyl group to a carboxylic acid for enhanced solubility or bioactivity .

- Heterocyclic Hybridization : Introduce thiazole or pyrazole rings via Suzuki coupling or cyclocondensation reactions to explore antimicrobial or anticancer properties .

Q. What are the challenges in scaling up synthesis for in vivo studies?

- Purification Complexity : Gradient elution in preparative HPLC may resolve co-eluting impurities.

- Stability Issues : Lyophilization or storage under inert atmosphere (N₂/Ar) prevents degradation of the chromenone core .

Methodological Considerations

Q. How to design a stability study under varying pH and temperature conditions?

- Accelerated Degradation Testing : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours.

- Analytical Monitoring : Use UPLC-MS to track degradation products and calculate half-life (t₁/₂) .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- ADMET Prediction : SwissADME or pkCSM software estimates bioavailability, blood-brain barrier permeability, and CYP450 interactions.

- Molecular Docking : AutoDock Vina evaluates binding affinity to target proteins (e.g., cyclooxygenase-2) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental melting points?

- Impurity Assessment : Re-crystallize the compound and repeat DSC analysis.

- Polymorphism Screening : X-ray powder diffraction (XRPD) identifies crystalline vs. amorphous forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.